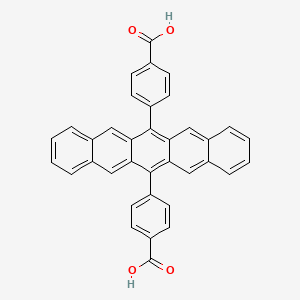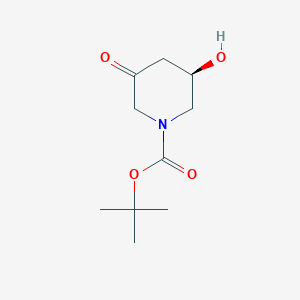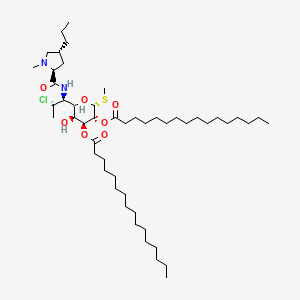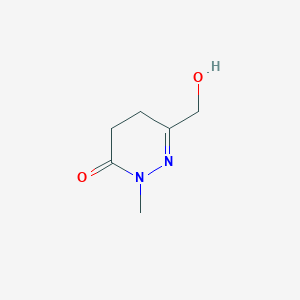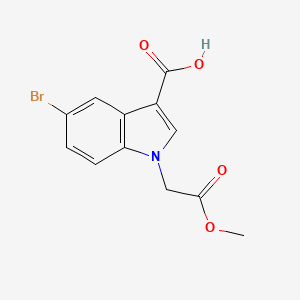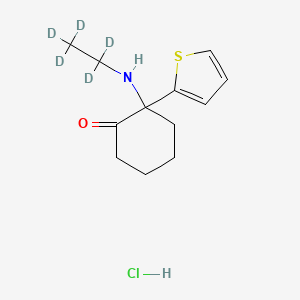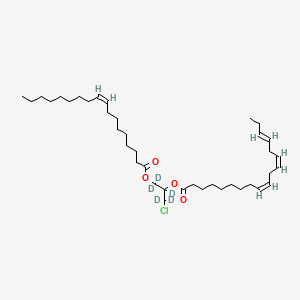
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic compound used primarily in biochemical and lipid metabolism research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful for tracing and studying metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct formation of the ester bonds .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
Chemistry: : In chemistry, rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 is used to study lipid metabolism and the behavior of fatty acid esters. It helps researchers understand the mechanisms of esterification and hydrolysis .
Biology: : In biological research, this compound is used to trace metabolic pathways and study the regulation of lipid metabolism. Its stable isotope-labeled nature allows for precise tracking in biological systems .
Medicine: : In medical research, this compound is used to investigate the role of lipids in various diseases, including cardiovascular diseases and metabolic disorders. It helps in understanding how lipid metabolism affects disease progression .
Industry: : In the industrial sector, this compound is used in the development of new lipid-based products and formulations. It is also used in quality control and standardization of lipid-containing products .
Mechanism of Action
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. It targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 and rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 .
Uniqueness: : The uniqueness of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 lies in its specific combination of oleic acid and linolenic acid, along with the stable isotope labeling. This combination makes it particularly useful for studying lipid metabolism and tracing metabolic pathways .
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
640.4 g/mol |
IUPAC Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
YDEVHEQAUHEJSR-VAJQLHLMSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


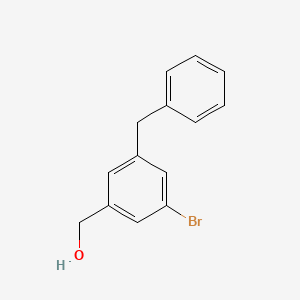

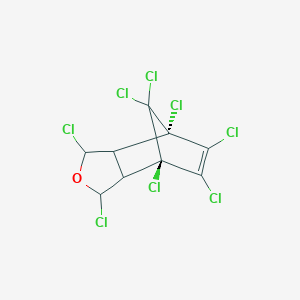
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
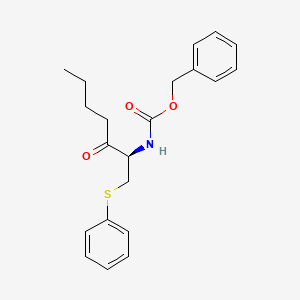
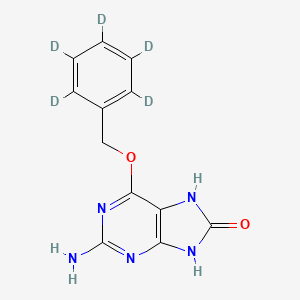
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
